1-(Benzyloxy)-2-methoxy-4-(methoxymethyl)benzene 1-(Benzyloxy)-2-methoxy-4-(methoxymethyl)benzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC13775500
InChI: InChI=1S/C16H18O3/c1-17-11-14-8-9-15(16(10-14)18-2)19-12-13-6-4-3-5-7-13/h3-10H,11-12H2,1-2H3
SMILES: COCC1=CC(=C(C=C1)OCC2=CC=CC=C2)OC
Molecular Formula: C16H18O3
Molecular Weight: 258.31 g/mol

1-(Benzyloxy)-2-methoxy-4-(methoxymethyl)benzene

CAS No.:

Cat. No.: VC13775500

Molecular Formula: C16H18O3

Molecular Weight: 258.31 g/mol

* For research use only. Not for human or veterinary use.

1-(Benzyloxy)-2-methoxy-4-(methoxymethyl)benzene -

Specification

Molecular Formula C16H18O3
Molecular Weight 258.31 g/mol
IUPAC Name 2-methoxy-4-(methoxymethyl)-1-phenylmethoxybenzene
Standard InChI InChI=1S/C16H18O3/c1-17-11-14-8-9-15(16(10-14)18-2)19-12-13-6-4-3-5-7-13/h3-10H,11-12H2,1-2H3
Standard InChI Key URWXOSNBZXMYRM-UHFFFAOYSA-N
SMILES COCC1=CC(=C(C=C1)OCC2=CC=CC=C2)OC
Canonical SMILES COCC1=CC(=C(C=C1)OCC2=CC=CC=C2)OC

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a benzene ring substituted at the 1-, 2-, and 4-positions with benzyloxy (C6H5CH2O\text{C}_6\text{H}_5\text{CH}_2\text{O}), methoxy (CH3O\text{CH}_3\text{O}), and methoxymethyl (CH3OCH2\text{CH}_3\text{OCH}_2) groups, respectively. The spatial arrangement of these substituents creates steric and electronic effects that influence its reactivity. The IUPAC name, 2-methoxy-4-(methoxymethyl)-1-phenylmethoxybenzene, reflects this substitution pattern .

Table 1: Key Structural Descriptors

PropertyValue
Molecular FormulaC16H18O3\text{C}_{16}\text{H}_{18}\text{O}_{3}
Molecular Weight258.31 g/mol
SMILESCOCC1=CC(=C(C=C1)OCC2=CC=CC=C2)OC
InChIKeyURWXOSNBZXMYRM-UHFFFAOYSA-N

Spectroscopic Properties

Nuclear magnetic resonance (NMR) data for analogous benzyl ethers reveal distinct signals for methoxy (δ\delta 3.3–3.5 ppm) and benzyloxy protons (δ\delta 4.6–5.0 ppm) . Mass spectrometry studies of similar compounds show prominent [M-H]+ ions, with fragmentation patterns dependent on substituent electronegativity .

Synthesis and Reactivity

Synthetic Pathways

The compound is typically synthesized via nucleophilic substitution or etherification reactions. A representative method involves:

  • Benzylation of Propargyl Alcohol: Propargyl alcohol reacts with benzyl bromide (BnBr\text{BnBr}) in the presence of sodium hydride (NaH\text{NaH}) and dimethylformamide (DMF\text{DMF}) to form benzyl propargyl ether .

  • Methoxymethylation: Subsequent methoxymethylation using methoxymethyl chloride (MOMCl\text{MOMCl}) and a base like i-Pr2NEt\text{i-Pr}_2\text{NEt} introduces the methoxymethyl group .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
BenzylationBnBr,NaH,DMF,0Crt\text{BnBr}, \text{NaH}, \text{DMF}, 0^\circ\text{C} \rightarrow \text{rt}86%
MethoxymethylationMOMCl,i-Pr2NEt,CH2Cl2\text{MOMCl}, \text{i-Pr}_2\text{NEt}, \text{CH}_2\text{Cl}_299%

Reactivity Profile

The benzyloxy group is susceptible to hydrogenolysis (H2/Pd-C\text{H}_2/\text{Pd-C}), while the methoxymethyl moiety can undergo acid-catalyzed hydrolysis to yield hydroxymethyl derivatives. Copper-mediated 1,4-additions to alkynoates have been reported for related structures, suggesting potential for further functionalization .

Applications in Pharmaceutical and Materials Science

Materials Chemistry

The methoxymethyl group enhances solubility in polar solvents, making the compound a candidate for polymer modification or ligand design in coordination chemistry.

Recent Advancements and Research Directions

Analytical Method Development

Recent studies emphasize mass spectrometry techniques for characterizing similar compounds. For instance, [M-H]+ ions of 4-substituted-1-(methoxymethyl)benzenes show diagnostic fragmentation patterns dependent on substituent electronegativity .

Catalytic Applications

Preliminary work on Cu-mediated reactions highlights opportunities for asymmetric synthesis. Enzymatic kinetic resolution of racemic allylic alcohols using lipases has also been explored for related structures .

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